molecular formula C12H9NO3S B6150131 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1558352-96-7

2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No. B6150131
CAS RN: 1558352-96-7
M. Wt: 247.3
InChI Key:
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Description

The compound “2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule that contains a benzofuran and a thiazole ring. Benzofuran is a heterocyclic compound, also known as a cyclic organic compound, that consists of a fused benzene and furan ring. Thiazole, on the other hand, is a ring structure that contains both sulfur and nitrogen .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzofuran derivatives can be synthesized through various methods such as oxidative cyclization, transition metal-catalyzed coupling, and cycloaddition . Thiazole rings can be synthesized through the Hantzsch Thiazole Synthesis, which involves the reaction of α-haloketones with thioamides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring attached to a thiazole ring via a two-carbon linker. The carboxylic acid functional group is attached to the fourth carbon of the thiazole ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzofuran ring is aromatic and relatively stable. The thiazole ring, being a heterocycle containing nitrogen and sulfur, might undergo various substitution reactions. The carboxylic acid group (-COOH) is acidic and can participate in typical acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a carboxylic acid group would likely make it polar and capable of forming hydrogen bonds, influencing its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

The future research directions could involve exploring the biological activity of this compound, optimizing its synthesis, and investigating its potential applications in fields such as medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid involves the condensation of 2-(2,3-dihydro-1-benzofuran-2-yl)ethanamine with thiourea followed by oxidation of the resulting thiazolidine intermediate to form the desired product.", "Starting Materials": [ "2-(2,3-dihydro-1-benzofuran-2-yl)ethanamine", "thiourea", "oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite)" ], "Reaction": [ "Step 1: Condensation of 2-(2,3-dihydro-1-benzofuran-2-yl)ethanamine with thiourea in the presence of a suitable solvent (e.g. ethanol, methanol) and a catalyst (e.g. acetic acid, hydrochloric acid) to form the thiazolidine intermediate.", "Step 2: Oxidation of the thiazolidine intermediate using an oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite) in the presence of a suitable solvent (e.g. water, methanol) and a catalyst (e.g. sodium hydroxide, potassium hydroxide) to form the desired product, 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid." ] }

CAS RN

1558352-96-7

Product Name

2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid

Molecular Formula

C12H9NO3S

Molecular Weight

247.3

Purity

95

Origin of Product

United States

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